4-Azidobenzoic Acid-13C6
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Overview
Description
4-Azidobenzoic Acid-13C6 is a benzoic acid derivative characterized by the presence of an azide group at the para position of the benzene ring. The compound is isotopically labeled with carbon-13, making it useful in various scientific applications, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy. The molecular formula of this compound is C7H5N3O2, and it has a molecular weight of 163.1335 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azidobenzoic Acid-13C6 typically involves the diazotization of 4-aminobenzoic acid followed by the substitution of the diazonium group with an azide group. The reaction conditions often include the use of sodium nitrite and hydrochloric acid for diazotization, followed by the addition of sodium azide to introduce the azide group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of isotopically labeled carbon-13 in the synthesis requires specialized equipment and reagents to maintain the isotopic integrity of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Azidobenzoic Acid-13C6 undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, particularly in the presence of copper(I) catalysts.
Cycloaddition Reactions:
Common Reagents and Conditions:
Copper(I) Catalysts: Used in azide-alkyne cycloaddition reactions.
Sodium Nitrite and Hydrochloric Acid: Used in the diazotization step during synthesis.
Major Products:
Triazoles: Formed from the cycloaddition of the azide group with alkynes.
Substituted Benzoic Acids: Formed from nucleophilic substitution reactions.
Scientific Research Applications
4-Azidobenzoic Acid-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, particularly in click chemistry.
Biology: Utilized in the labeling of biomolecules for imaging and tracking purposes.
Medicine: Employed in the development of drug delivery systems and diagnostic tools.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Azidobenzoic Acid-13C6 primarily involves its ability to participate in cycloaddition reactions. The azide group is highly reactive and can form stable triazole rings upon reaction with alkynes. This property is exploited in various applications, including the functionalization of biomolecules and materials. The formation of triazole rings is facilitated by copper(I) catalysts, which enhance the reaction rate and selectivity .
Comparison with Similar Compounds
4-Azidobenzoic Acid: The non-isotopically labeled version of 4-Azidobenzoic Acid-13C6.
4-Azidoaniline: Another azide-containing compound used in similar applications.
4-Azidobenzoyl Chloride: Used as an intermediate in the synthesis of various azide-containing compounds
Uniqueness: this compound is unique due to its isotopic labeling with carbon-13, which makes it particularly valuable in NMR spectroscopy. This isotopic labeling allows for detailed structural and dynamic studies of molecules, providing insights that are not possible with non-labeled compounds .
Properties
CAS No. |
1329833-49-9 |
---|---|
Molecular Formula |
C¹³C₆H₅N₃O₂ |
Molecular Weight |
169.09 |
Origin of Product |
United States |
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